VU590

Description

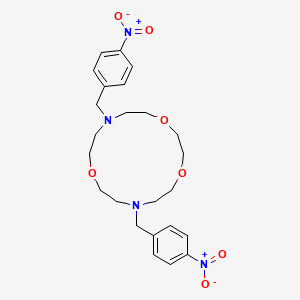

Structure

3D Structure

Properties

Molecular Formula |

C24H32N4O7 |

|---|---|

Molecular Weight |

488.5 g/mol |

IUPAC Name |

7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane |

InChI |

InChI=1S/C24H32N4O7/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32/h1-8H,9-20H2 |

InChI Key |

UKMHVECLTZDSBD-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-] |

Synonyms |

7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane VU590 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Gating Mechanism: A Technical Guide to the Action of VU590 on Inwardly Rectifying Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of VU590, a significant small-molecule inhibitor of the inwardly rectifying potassium (Kir) channels. Discovered through high-throughput screening, this compound has become a valuable pharmacological tool for probing the physiological roles of specific Kir channels. This document details its molecular interactions, quantitative inhibitory profile, and the experimental methodologies employed to elucidate its function.

Core Mechanism: Pore Blockade of Kir Channels

This compound functions as a pore blocker of specific inwardly rectifying potassium channels, accessing its binding site from the intracellular side of the channel.[1] This inhibitory action is both voltage- and potassium-dependent, a characteristic feature of open-channel blockers that physically occlude the ion conduction pathway.[1][2][3] The primary targets of this compound are Kir1.1 (also known as the renal outer medullary potassium channel, ROMK) and Kir7.1.[1][2][3]

The interaction of this compound with its target channels is highly specific, relying on key amino acid residues within the channel pore. Site-directed mutagenesis and molecular modeling have been instrumental in identifying these critical interaction points.

Interaction with Kir1.1 (ROMK)

In Kir1.1, the asparagine residue at position 171 (N171) is the sole pore-lining residue identified as essential for high-affinity block by this compound.[1][2] This residue, often referred to as the "rectification controller," plays a pivotal role in the channel's function and its sensitivity to inhibitors.[1] Mutation of N171 to negatively charged residues, such as aspartate (N171D) or glutamate (N171E), leads to a dramatic reduction in the potency of this compound, with a greater than 75-fold decrease in inhibition.[2]

Interaction with Kir7.1

While also a pore blocker of Kir7.1, this compound exhibits a different binding mode compared to its interaction with Kir1.1. In Kir7.1, the residues glutamic acid at position 149 (E149) and alanine at position 150 (A150) are crucial for its inhibitory activity.[1][2] Interestingly, unlike in Kir1.1, a negatively charged residue at the equivalent position to N171 (E149 in Kir7.1) enhances the blocking effect of this compound.[2][3] Furthermore, the threonine residue at position 153 (T153) in Kir7.1 appears to create a steric or energetic barrier, influencing the access of lower-affinity ligands to the deeper binding site.[1][2][3]

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been quantified against a panel of Kir channels, demonstrating its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Channel Target | IC50 Value | Notes |

| Kir1.1 (ROMK) | 240 nM - 294 nM | High-affinity inhibition.[1][4] |

| Kir7.1 | ~ 8 µM | Moderate-affinity inhibition.[1][2][3][5] |

| Kir2.1 | No significant effect | Demonstrates selectivity over Kir2.x subfamily.[1][4] |

| Kir4.1 | No significant effect | Demonstrates selectivity over Kir4.x subfamily.[1][4] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the general signaling pathway of Kir channels.

References

- 1. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VU 590 dihydrochloride | CAS 1783987-83-6 | this compound 2HCl | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

The Potent Kir1.1 Channel Blocker VU590: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU590 is a small molecule inhibitor of the inward-rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK). Kir1.1 plays a crucial role in potassium homeostasis and salt reabsorption in the kidney, making it a potential therapeutic target for diuretic development. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Data Presentation

The following tables summarize the key quantitative data for this compound and its interactions with Kir channels.

Table 1: Inhibitory Activity of this compound on Kir Channels

| Channel | IC50 (µM) | Source |

| Kir1.1 (ROMK) | 0.29 | [1][2] |

| Kir7.1 | 8 | [1][3][4] |

| Kir2.1 | No significant inhibition | [3] |

| Kir4.1 | No significant inhibition | [3] |

Table 2: Selectivity Profile of this compound

| Channel | Selectivity (fold) vs. Kir1.1 |

| Kir7.1 | ~28-fold less potent |

| Kir2.1 | >100-fold less potent |

| Kir4.1 | >100-fold less potent |

Mechanism of Action

This compound acts as a pore blocker of the Kir1.1 channel.[3] Its binding site is located within the ion conduction pathway, and its inhibitory action is voltage- and potassium-dependent.[4][5] Site-directed mutagenesis studies have identified a key amino acid residue, Asparagine 171 (N171), within the pore-lining region of Kir1.1 as being critical for high-affinity block by this compound.[4]

Signaling and Experimental Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflows for key experimental procedures used in its characterization.

Experimental Protocols

Cell Culture and Transfection

Objective: To express Kir1.1 channels in a mammalian cell line for subsequent functional assays.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Plasmid DNA encoding human Kir1.1

-

Transfection reagent (e.g., Lipofectamine)

-

6-well culture plates

Protocol:

-

Culture HEK293 cells in DMEM in a 37°C, 5% CO2 incubator.

-

One day prior to transfection, seed the cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions.

-

Add the complexes to the cells and incubate for 24-48 hours to allow for channel expression.

-

Confirm channel expression using appropriate methods (e.g., Western blot, electrophysiology).

Thallium Flux Assay

Objective: To measure the activity of Kir1.1 channels in a high-throughput format and assess the inhibitory effect of this compound.

Materials:

-

HEK293 cells expressing Kir1.1

-

384-well black-walled, clear-bottom plates

-

Thallium-sensitive fluorescent dye (e.g., FluxOR™)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Stimulus buffer containing thallium sulfate (Tl2SO4)

-

This compound stock solution

Protocol:

-

Seed Kir1.1-expressing HEK293 cells into 384-well plates and allow them to adhere overnight.

-

Load the cells with the thallium-sensitive dye according to the manufacturer's protocol, typically for 60-90 minutes at room temperature.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Use a fluorescent plate reader to measure the baseline fluorescence.

-

Inject the thallium-containing stimulus buffer to initiate ion flux through the Kir1.1 channels.

-

Immediately begin kinetic reading of the fluorescence signal for a set period (e.g., 2-3 minutes).

-

The rate of fluorescence increase is proportional to Kir1.1 channel activity. Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

Whole-Cell Patch Clamp Electrophysiology

Objective: To directly measure the ionic currents through Kir1.1 channels and characterize the voltage- and time-dependent block by this compound.

Materials:

-

Kir1.1-expressing HEK293 cells on coverslips

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular (bath) solution: (in mM) 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with KOH.

-

Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 4 MgATP, 0.3 Na2GTP, pH adjusted to 7.2 with KOH.

-

This compound stock solution

Protocol:

-

Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Approach a single transfected cell with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol (e.g., voltage steps or ramps) to elicit Kir1.1 currents.

-

Record baseline currents in the absence of the inhibitor.

-

Perfuse the recording chamber with a known concentration of this compound and record the blocked currents.

-

Wash out the compound to observe the reversibility of the block.

-

Analyze the data to determine the extent of inhibition, voltage-dependence, and kinetics of the block.

Site-Directed Mutagenesis

Objective: To introduce specific point mutations in the Kir1.1 channel to identify residues critical for this compound binding.

Materials:

-

Plasmid DNA containing the wild-type Kir1.1 sequence

-

Mutagenic primers containing the desired nucleotide change (e.g., for N171A)

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli cells

Protocol (based on QuikChange method):

-

Design and synthesize complementary mutagenic primers containing the desired mutation flanked by 10-15 bases of correct sequence on each side.

-

Set up a PCR reaction with the wild-type Kir1.1 plasmid, mutagenic primers, and high-fidelity DNA polymerase.

-

Perform thermal cycling to amplify the mutated plasmid.

-

Digest the PCR product with DpnI to remove the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Select for transformed colonies and isolate the plasmid DNA.

-

Sequence the plasmid DNA to confirm the presence of the desired mutation.

-

Transfect the mutated Kir1.1 construct into HEK293 cells and perform functional assays (e.g., patch clamp) to assess the effect of the mutation on this compound sensitivity.

Conclusion

This compound is a valuable pharmacological tool for studying the function and physiology of the Kir1.1 potassium channel. Its potent and moderately selective inhibitory activity, coupled with a well-characterized mechanism of action, makes it a cornerstone for research in renal physiology and diuretic drug discovery. The experimental protocols outlined in this guide provide a framework for the robust characterization of this compound and other potential Kir1.1 modulators.

References

- 1. K+-dependent gating of Kir1.1 channels is linked to pH gating through a conformational change in the pore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Channelpedia - Kir1.1 [channelpedia.epfl.ch]

- 3. Residues at the Outer Mouth of Kir1.1 Determine K-Dependent Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Pharmacology of VU590

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the pharmacology of VU590, a pivotal small-molecule inhibitor of inwardly rectifying potassium (Kir) channels. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's mechanism of action, quantitative properties, and the experimental approaches used in its characterization.

Core Concepts: Mechanism of Action and Selectivity

This compound is a potent and moderately selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1. Its inhibitory action extends to another member of the Kir channel family, Kir7.1, albeit with lower potency. The primary mechanism of action for this compound is the blockade of the channel's ion-conducting pore. This blockade is dependent on both voltage and the concentration of potassium ions (K+), suggesting that this compound accesses its binding site from within the cell and physically occludes the pore.[1][2]

The selectivity of this compound is a critical aspect of its pharmacological profile. While it potently inhibits Kir1.1, it has been shown to be inactive against other related Kir channels such as Kir2.1 and Kir4.1.[1] This selectivity is crucial for its use as a chemical probe to investigate the specific physiological roles of Kir1.1.

Quantitative Data Summary

The inhibitory potency of this compound against its primary targets has been quantified through various studies. The half-maximal inhibitory concentration (IC50) is a key metric for its activity.

| Target Channel | Reported IC50 | Species | Experimental System | Reference |

| Kir1.1 (ROMK) | 290 nM | Rat | Not Specified | [3] |

| Kir1.1 (ROMK) | ~0.2 µM (200 nM) | Not Specified | Not Specified | [1][2] |

| Kir7.1 | 8 µM | Not Specified | Not Specified | [1][2][3] |

| Kir7.1 | 5.6 µM | Not Specified | Not Specified |

Table 1: Inhibitory Potency of this compound

Signaling Pathways and Physiological Relevance

The inhibition of Kir1.1 and Kir7.1 by this compound has significant implications for cellular signaling and physiological processes.

Kir1.1 (ROMK) in the Kidney:

Kir1.1 plays a crucial role in potassium homeostasis in the kidney. Located in the apical membrane of the thick ascending limb and the collecting duct, it is responsible for potassium recycling and secretion. The activity of Kir1.1 is regulated by intracellular signaling molecules, including protein kinase A (PKA) and phosphatidylinositol 4,5-bisphosphate (PIP2). By inhibiting Kir1.1, this compound can modulate renal salt and water transport, highlighting its potential as a diuretic agent.

Diagram 1: Regulation of Kir1.1 and its inhibition by this compound.

Kir7.1 in the Uterus:

Kir7.1 is expressed in the myometrium and contributes to maintaining uterine quiescence during pregnancy by hyperpolarizing the smooth muscle cells. Inhibition of Kir7.1 by this compound leads to membrane depolarization, increased excitability, and uterine contractions. This suggests that Kir7.1 is a potential therapeutic target for conditions requiring modulation of uterine contractility.

Diagram 2: Role of Kir7.1 in uterine contractility and the effect of this compound.

Detailed Experimental Protocols

The characterization of this compound has relied on several key experimental techniques, primarily whole-cell patch-clamp electrophysiology and site-directed mutagenesis.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and pharmacology. It allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane voltage.

Objective: To measure the inhibitory effect of this compound on Kir1.1 and Kir7.1 currents.

Cell Preparation:

-

HEK293 cells are commonly used for heterologous expression of Kir channels. Cells are transiently or stably transfected with the cDNA encoding the Kir channel of interest.

-

For recording, cells are plated on glass coverslips and allowed to adhere.

Solutions:

-

External (Bath) Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES. pH adjusted to 7.4 with KOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. pH adjusted to 7.2 with KOH.

Recording Procedure:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Mount the coverslip with cells onto the recording chamber of an inverted microscope.

-

Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.

-

Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir channel currents.

-

Perfuse the bath with the external solution containing various concentrations of this compound to determine its effect on the channel currents.

-

Record and analyze the currents using appropriate software to generate concentration-response curves and calculate the IC50 value.

Diagram 3: Workflow for whole-cell patch-clamp electrophysiology.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into a DNA sequence to study the functional role of individual amino acid residues.

Objective: To identify the amino acid residues in the Kir1.1 pore that are critical for this compound binding. Studies have identified asparagine 171 (N171) as a key residue.[1][2]

Procedure:

-

Template DNA: A plasmid vector containing the wild-type Kir1.1 cDNA is used as the template.

-

Primer Design: Design a pair of complementary mutagenic primers that contain the desired nucleotide change to mutate the codon for N171 to another amino acid (e.g., aspartate, D). The primers should be approximately 25-45 bases in length with the mismatch in the middle.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the template DNA, and the mutagenic primers. The PCR reaction will amplify the entire plasmid, incorporating the mutation.

-

Template Digestion: Digest the PCR product with a restriction enzyme that specifically cleaves the methylated parental DNA template (e.g., DpnI), leaving the newly synthesized, unmethylated, and mutated plasmid intact.

-

Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.

-

Verification: Isolate the plasmid DNA from several bacterial colonies and sequence the Kir1.1 gene to confirm the presence of the desired mutation.

-

Functional Analysis: Express the mutated Kir1.1 channel in HEK293 cells and perform whole-cell patch-clamp electrophysiology as described above to assess the effect of the mutation on this compound inhibition.

References

- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

The Pharmacology of VU590: A Technical Guide to its Interaction with Inward Rectifier Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor VU590 and its effects on inward rectifier potassium (Kir) channels. This compound has emerged as a critical tool for dissecting the physiological roles of these channels, particularly Kir1.1 (also known as ROMK) and Kir7.1. This document synthesizes key quantitative data, details established experimental protocols for its study, and visualizes the underlying molecular interactions and experimental workflows.

Core Concepts: this compound as a Kir Channel Inhibitor

This compound was identified through high-throughput screening as the first publicly disclosed submicromolar inhibitor of the Kir1.1 channel, a key player in renal potassium secretion and a potential diuretic target.[1] Subsequent studies revealed its activity, albeit with lower potency, against Kir7.1, a channel involved in uterine contractility and neuronal signaling.[1] Mechanistically, this compound acts as a pore blocker, with its binding being both voltage- and potassium-dependent, suggesting an intracellular binding site within the channel's ion conduction pathway.[1][2][3]

Quantitative Data Summary

The inhibitory activity of this compound on various Kir channels has been quantified primarily through electrophysiological and ion flux assays. The following tables summarize the key data for easy comparison.

Table 1: Inhibitory Potency of this compound on Kir Channels

| Channel Subtype | IC50 (μM) | Assay Type | Reference |

| Kir1.1 (ROMK) | ~0.2 - 0.3 | Thallium Flux / Electrophysiology | [1][3] |

| Kir7.1 | ~8 | Thallium Flux / Electrophysiology | [1] |

| Kir2.1 | No significant effect at 10 µM | Electrophysiology | [1][3] |

| Kir4.1 | No significant effect at 10 µM | Electrophysiology | [1][3] |

Table 2: Key Amino Acid Residues for this compound Binding

| Channel Subtype | Critical Residue(s) | Effect of Mutation | Reference |

| Kir1.1 | Asparagine 171 (N171) | Mutation to negatively charged residues dramatically weakens block. | [1] |

| Kir7.1 | Glutamate 149 (E149), Alanine 150 (A150) | Mutations abrogate this compound sensitivity. | [2] |

| Kir7.1 | Threonine 153 (T153) | Mutations that reduce polarity (e.g., to Cysteine or Valine) enhance this compound block, suggesting T153 creates a barrier to the binding site. | [1][2] |

Experimental Protocols

The characterization of this compound's effects on Kir channels relies on two primary experimental techniques: thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed mechanistic studies.

Thallium Flux Assay

This fluorescence-based assay is a high-throughput method to assess Kir channel activity. It leverages the permeability of Kir channels to thallium ions (Tl⁺), which act as a surrogate for K⁺.

1. Cell Preparation:

-

Human Embryonic Kidney (HEK-293) cells stably or transiently expressing the Kir channel of interest are seeded into 384-well microplates.

-

The cells are cultured to form a confluent monolayer.

2. Dye Loading:

-

The cell culture medium is removed, and the cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™ reagent) in a physiological buffer.

-

A loading enhancer like PowerLoad™ concentrate is often used to facilitate dye entry.

-

The cells are incubated for approximately 60-90 minutes at room temperature, protected from light.

3. Compound Incubation:

-

After dye loading, the loading buffer is removed, and the cells are washed with an assay buffer.

-

This compound or other test compounds, diluted in assay buffer, are added to the wells and incubated for 10-30 minutes.

4. Thallium Stimulation and Signal Detection:

-

The microplate is placed in a fluorescence plate reader.

-

A stimulus buffer containing Tl⁺ is added to each well to initiate ion flux through the open Kir channels.

-

The increase in fluorescence, resulting from Tl⁺ binding to the intracellular dye, is measured kinetically. The rate of fluorescence increase is proportional to Kir channel activity.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through the channels in the entire cell membrane, providing detailed information about channel gating, conductance, and pharmacology.

1. Cell Culture:

-

HEK-293 cells expressing the Kir channel of interest are grown on glass coverslips.

2. Solution Preparation:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. The pH is adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.

3. Recording Procedure:

-

A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the extracellular solution.

-

A glass micropipette with a resistance of 3-5 MΩ when filled with the intracellular solution is positioned onto a single cell using a micromanipulator.

-

Gentle suction is applied to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).

-

A brief, strong suction pulse is then applied to rupture the membrane patch, establishing the whole-cell configuration. This allows for electrical access to the cell's interior and control of the membrane potential.

4. Voltage-Clamp Protocol for Kir Channels:

-

The cell is held at a holding potential where the channels are largely closed (e.g., 0 mV).

-

A series of voltage steps or a voltage ramp is applied to elicit channel opening and measure the resulting current. For inward rectifiers, hyperpolarizing steps are used to evoke inward currents. A typical protocol would involve stepping the voltage from the holding potential to various test potentials between -120 mV and +40 mV in 20 mV increments for 200-500 ms.

-

To assess the effect of this compound, the compound is perfused into the bath solution, and the voltage-clamp protocol is repeated. The reduction in current amplitude at a given voltage is used to quantify the degree of block.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action on Kir channels.

Experimental Workflow for this compound Characterization

Caption: Workflow for the discovery and characterization of this compound.

Logical Relationship of this compound's Pore Blocking Action

Caption: Logical flow of this compound-induced Kir channel block.

References

discovery and history of the VU590 compound

An In-Depth Technical Guide to the Discovery and History of VU590

Executive Summary

This compound is a seminal compound in the study of inward rectifier potassium (Kir) channels, identified as the first publicly disclosed small-molecule inhibitor of the renal outer medullary potassium channel, Kir1.1 (ROMK).[1][2] Its discovery through a high-throughput screening campaign initiated a new phase in the pharmacological exploration of Kir channels as potential therapeutic targets, particularly for diuretic action.[2] While this compound also demonstrates activity against Kir7.1, its characterization has provided a crucial foundation for understanding the molecular pharmacology of Kir channel inhibition and has served as a scaffold for the development of more selective modulators.[3] This document provides a comprehensive overview of the discovery, mechanism of action, and experimental methodologies associated with this compound.

The Discovery of this compound: A High-Throughput Approach

The journey to identify novel modulators of Kir channels led researchers at Vanderbilt University to employ a high-throughput screening (HTS) strategy.[1] The primary target was Kir1.1 (ROMK), a channel recognized for its critical role in salt and water balance in the kidney, making it a promising target for new classes of diuretics.[2][4]

The screening campaign assayed approximately 225,000 compounds from the NIH Molecular Libraries Small-Molecule Repository.[1][2][3] From this extensive library, this compound was identified as a primary hit, representing a novel chemical scaffold for Kir channel inhibition.[3] This discovery marked a significant milestone, providing the first small-molecule tool compound for probing the function of Kir1.1.[2]

Pharmacological Profile

Subsequent to its discovery, this compound was subjected to a series of pharmacological assays to determine its potency, selectivity, and mechanism of action.

Potency and Selectivity

Electrophysiological studies established this compound as a submicromolar inhibitor of Kir1.1.[1] However, it was also found to inhibit Kir7.1, another member of the inward rectifier family, albeit with lower potency.[1][3] The compound showed no significant activity against other related channels like Kir2.1 and Kir4.1, demonstrating a degree of selectivity within the Kir family.[1][3][5]

| Target Channel | Reported IC50 Value | Reference |

| Kir1.1 (ROMK) | ~0.2 µM | [1] |

| 220 nM | [2] | |

| 240 nM | [3] | |

| 290 nM | [6][7] | |

| 294 nM | [5] | |

| Kir7.1 | ~8 µM | [1][2][3][6][7] |

| 5.6 µM | [5] | |

| Kir2.1 | No effect / No activity | [1][3][5] |

| Kir4.1 | No effect / No activity | [1][3][5] |

Mechanism of Action

This compound functions as a pore blocker of the Kir1.1 channel.[1] Its inhibitory action is both voltage- and potassium-dependent, which is characteristic of compounds that bind within the ion conduction pathway.[1][3] Molecular modeling and site-directed mutagenesis studies have been crucial in elucidating the specific binding site. These experiments revealed that the asparagine residue at position 171 (N171) in the channel's pore is essential for high-affinity block by this compound.[1][2] Mutation of this single residue significantly reduces the compound's inhibitory effect.[2] For Kir7.1, a different set of residues, including E149, A150, and T153, are implicated in the binding and action of this compound.[1]

Key Experimental Methodologies

The characterization of this compound relied on several key experimental techniques common in ion channel drug discovery.

High-Throughput Thallium Flux Assay

The initial discovery of this compound was enabled by a fluorescence-based thallium flux assay optimized for HTS.[3] This method provides an indirect measure of potassium channel activity.

-

Principle : Thallium (Tl+) ions are similar in size to potassium (K+) ions and can permeate K+ channels. A Tl+-sensitive fluorescent dye is loaded into cells expressing the target channel (Kir1.1).

-

Execution : When the channels are open, the addition of a Tl+-containing solution to the extracellular medium results in Tl+ influx, which causes a measurable change in the dye's fluorescence.

-

Screening : Test compounds from the library are added to the cells prior to Tl+ addition. Inhibitors of the Kir1.1 channel prevent or reduce Tl+ influx, resulting in a diminished fluorescence signal compared to control wells. This allows for the rapid identification of potential inhibitors from a large collection of compounds.[3]

Patch Clamp Electrophysiology

To confirm the inhibitory activity of this compound and to characterize its mechanism of action, patch clamp electrophysiology was employed.[1] This technique provides a direct measurement of ion flow through the channel.

-

Principle : A glass micropipette with a very fine tip is used to form a high-resistance (giga-ohm) seal with the membrane of a cell expressing the ion channel. This electrical isolation allows for the precise control of the membrane voltage and the measurement of picoampere-level currents flowing through the channel.

-

Application : Researchers used this method to generate current-voltage (I-V) relationship curves in the presence and absence of this compound. The data demonstrated that this compound's block of Kir1.1 is voltage-dependent, a key finding that suggested its binding site is within the pore.[1] It was also the primary method for determining the IC50 values and selectivity against other Kir channels.[3]

Site-Directed Mutagenesis

To pinpoint the molecular determinants of this compound's activity, site-directed mutagenesis was used in conjunction with patch clamp electrophysiology.[1]

-

Principle : This molecular biology technique is used to create specific, targeted changes to the DNA sequence of the gene encoding the ion channel. This results in the expression of a channel protein with a modified amino acid sequence.

-

Application : By systematically mutating amino acid residues within the channel's pore region and then testing this compound's effect on these mutant channels, researchers could identify residues critical for inhibitor binding. The dramatic loss of this compound sensitivity upon mutation of the N171 residue in Kir1.1 confirmed its importance as a key component of the binding site.[1][2]

Significance and Limitations

The discovery of this compound was a watershed moment for the pharmacology of Kir channels. As the first-in-class small-molecule inhibitor for Kir1.1, it validated the feasibility of targeting this channel with drug-like molecules.[2] It has been used as a critical tool to explore the physiology of Kir7.1, revealing its roles in regulating uterine muscle contractility and its coupling to melanocortin receptors in the hypothalamus.[1]

However, this compound itself has limitations as a chemical probe. Its off-target activity on Kir7.1 means it cannot be used to exclusively interrogate the function of Kir1.1, particularly for in vivo studies aiming to validate Kir1.1 as a diuretic target.[3] This lack of selectivity was a primary motivation for subsequent medicinal chemistry efforts that led to the development of VU591, a more selective Kir1.1 inhibitor.[3] Furthermore, this compound has been noted as not being a good probe for ROMK function in the kidney.[6][7]

Conclusion

This compound holds a significant place in the history of ion channel pharmacology. Its discovery through an innovative high-throughput screen provided the first small-molecule key to unlock the complex biology of the Kir1.1 channel. The detailed characterization of its potency, selectivity, and pore-blocking mechanism of action has furnished a deep understanding of how small molecules can modulate this important class of ion channels. While its utility as a specific probe is limited by off-target effects, the knowledge gained from this compound has been instrumental in guiding the successful development of next-generation, highly selective Kir1.1 inhibitors with therapeutic potential.

References

- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 [frontiersin.org]

- 5. This compound | ROMK inhibitor | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Unveiling the Molecular Interactions of VU590: A Technical Guide to its Primary Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary cellular targets of the small molecule inhibitor, VU590. We delve into the quantitative data, detailed experimental methodologies, and the intricate signaling pathways associated with its mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, ion channel biology, and drug discovery.

Executive Summary

This compound is a potent, publicly disclosed small-molecule inhibitor of the inward rectifier potassium (Kir) channel subfamily. Its primary cellular targets have been identified as Kir1.1 (ROMK) and, to a lesser extent, Kir7.1 . This compound exhibits submicromolar affinity for Kir1.1, making it a valuable tool for studying the physiological roles of this channel, which is a key player in renal salt and potassium homeostasis and a potential diuretic target. Its inhibitory action on Kir7.1 has also been instrumental in uncovering the roles of this channel in processes such as myometrial contractility and melanocortin signaling. This guide will explore the specifics of these interactions, the experimental basis for these findings, and the broader implications for cellular signaling.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against its primary targets has been quantified using various electrophysiological and fluorescence-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (µM) | Assay Type | Reference |

| Kir1.1 (ROMK) | 0.2 - 0.29 | Thallium Flux Assay, Patch-Clamp Electrophysiology | [1][2] |

| Kir7.1 | ~8 | Thallium Flux Assay, Patch-Clamp Electrophysiology | [1][2] |

| Kir2.1 | No significant inhibition | Patch-Clamp Electrophysiology | [1] |

| Kir4.1 | No significant inhibition | Patch-Clamp Electrophysiology | [1] |

Mechanism of Action: A Pore-Blocking Interaction

This compound exerts its inhibitory effect by physically occluding the ion-conducting pore of the Kir channels. This mechanism is supported by several key experimental observations:

-

Voltage- and K+-Dependence: The blocking action of this compound is dependent on both the membrane voltage and the extracellular potassium concentration. This is a characteristic feature of pore blockers, where the blocker's access to its binding site within the pore is influenced by the transmembrane electrical field and the flow of ions.

-

Binding Site within the Pore: Mutagenesis studies have identified critical amino acid residues within the pore-lining region of both Kir1.1 and Kir7.1 that are essential for this compound binding.

The differential binding modes within the pore of these two channels likely contribute to the observed difference in inhibitory potency.

Experimental Protocols

The characterization of this compound's interaction with its target channels has relied on a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity in living cells.

Objective: To measure the inhibitory effect of this compound on Kir1.1 and Kir7.1 channel currents.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the Kir channel of interest (e.g., Kir1.1 or Kir7.1).

-

Cell Preparation: Transfected cells are dissociated and plated on glass coverslips for recording.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

Intracellular Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2 (pH adjusted to 7.3 with KOH).

-

Extracellular Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2 (pH adjusted to 7.4 with KOH). Different concentrations of extracellular K+ can be used to study the K+-dependence of the block.

-

-

Recording:

-

A gigaohm seal is formed between the micropipette and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

Membrane potential is held at a specific voltage (e.g., -80 mV) and voltage steps or ramps are applied to elicit channel currents.

-

This compound is applied to the extracellular solution at various concentrations to determine the dose-dependent inhibition of the channel current.

-

-

Data Analysis: The recorded currents are amplified, filtered, and digitized. The percentage of current inhibition at each this compound concentration is calculated to determine the IC50 value.

Thallium Flux Assay

This is a high-throughput fluorescence-based assay used for screening and characterizing ion channel modulators.

Objective: To measure the inhibitory effect of this compound on Kir channel activity in a high-throughput format.

Methodology:

-

Cell Culture and Plating: HEK293 cells stably expressing the Kir channel of interest are plated in 384-well microplates.

-

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

-

Compound Incubation: Cells are incubated with varying concentrations of this compound.

-

Thallium Stimulation: A stimulus buffer containing thallium (Tl+) is added to the wells. Tl+ is a surrogate for K+ and can pass through open Kir channels.

-

Fluorescence Measurement: The influx of Tl+ into the cells leads to an increase in the fluorescence of the intracellular dye. This fluorescence is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to the channel activity. The inhibition of this rate by this compound is used to calculate the IC50 value.

Molecular Modeling and Docking

Computational methods are used to predict the binding mode of this compound within the Kir channel pore.

Objective: To elucidate the molecular interactions between this compound and the Kir1.1 and Kir7.1 channels.

Methodology:

-

Homology Modeling: Three-dimensional structural models of Kir1.1 and Kir7.1 are built based on the crystal structures of related Kir channels.

-

Ligand Preparation: The 3D structure of this compound is generated and its low-energy conformations are determined.

-

Molecular Docking: Computational docking algorithms (e.g., Rosetta) are used to predict the binding pose of this compound within the pore of the channel models. This involves exploring a vast number of possible orientations and conformations of the ligand within the binding site.

-

Scoring and Analysis: The predicted binding poses are ranked based on a scoring function that estimates the binding energy. The top-scoring poses are then analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the channel residues.

-

Experimental Validation: The predictions from molecular modeling are validated experimentally through site-directed mutagenesis, where key interacting residues are mutated and the effect on this compound inhibition is measured.

Signaling Pathways and Physiological Relevance

The inhibition of Kir1.1 and Kir7.1 by this compound has significant implications for cellular signaling and physiological function.

Kir1.1 (ROMK) Signaling in the Kidney

Kir1.1 plays a crucial role in potassium secretion in the distal nephron of the kidney. Its activity is tightly regulated by a complex signaling network.

-

Upstream Regulation: Kir1.1 activity is modulated by various kinases and phosphatases in response to changes in dietary potassium levels. For instance, with a high potassium diet, aldosterone levels increase, leading to the activation of signaling pathways that increase Kir1.1 expression and activity at the apical membrane of principal cells. Conversely, a low potassium diet activates protein tyrosine kinases (e.g., c-Src) that phosphorylate Kir1.1, leading to its internalization and reduced potassium secretion.

-

Downstream Effects: By mediating potassium efflux, Kir1.1 helps to maintain the negative membrane potential across the apical membrane. This electrical gradient is essential for the function of other key transporters, such as the epithelial sodium channel (ENaC), which is responsible for sodium reabsorption. Therefore, inhibition of Kir1.1 by this compound not only reduces potassium secretion but also indirectly affects sodium reabsorption, leading to a diuretic effect.

Kir7.1 Signaling

Kir7.1 is expressed in various tissues, including the uterus, brain, and retinal pigment epithelium, where it contributes to diverse physiological processes.

-

Regulation of Myometrial Contractility: In the uterus, Kir7.1 contributes to maintaining uterine muscle quiescence. Inhibition of Kir7.1 by this compound leads to myometrial contractions, suggesting that Kir7.1 could be a therapeutic target for conditions related to uterine contractility.[1]

-

Melanocortin Signaling: In the brain, Kir7.1 is involved in melanocortin signaling, which plays a role in regulating energy homeostasis and body weight.[1]

-

Retinal Function: Kir7.1 is crucial for the function of the retinal pigment epithelium, where it is involved in maintaining the proper ionic environment for photoreceptor function.

The upstream and downstream signaling partners of Kir7.1 are still being actively investigated, and this compound serves as a critical tool in these research endeavors.

Conclusion

This compound is a well-characterized inhibitor of the inward rectifier potassium channels Kir1.1 and Kir7.1. Its specific and potent action, combined with a detailed understanding of its mechanism of action, makes it an invaluable research tool for dissecting the physiological and pathological roles of these channels. The quantitative data, experimental protocols, and signaling pathway information provided in this guide offer a solid foundation for researchers utilizing this compound in their studies and for those involved in the development of novel therapeutics targeting these important ion channels.

References

An In-depth Technical Guide to the Molecular Structure and Properties of VU590

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of VU590, a potent small-molecule inhibitor of the inward rectifier potassium (Kir) channels, Kir1.1 (also known as ROMK) and Kir7.1. This document details its molecular structure, physicochemical and pharmacological properties, mechanism of action, and the experimental protocols utilized in its characterization.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane, was one of the first publicly disclosed small-molecule inhibitors of the Kir1.1 channel. Its discovery through high-throughput screening marked a significant step in the development of tool compounds for studying the physiological roles of Kir channels.

The molecular structure of this compound is characterized by a central 15-membered diazacrown ether ring, symmetrically substituted with two 4-nitrobenzyl groups. This structure is crucial for its inhibitory activity.

| Property | Value |

| IUPAC Name | 7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane |

| Molecular Formula | C₂₄H₃₂N₄O₇ |

| Molecular Weight | 488.53 g/mol |

| CAS Number | 313505-85-0 |

| Appearance | Solid |

Pharmacological Properties

This compound is a potent inhibitor of the renal outer medullary potassium (ROMK) channel, Kir1.1, with sub-micromolar affinity. It also exhibits inhibitory activity against Kir7.1, albeit with lower potency. Notably, this compound shows selectivity over other Kir channels such as Kir2.1 and Kir4.1.

| Target | IC₅₀ Value | Reference |

| Kir1.1 (ROMK) | ~0.2 µM - 290 nM | [1][2] |

| Kir7.1 | ~8 µM | [1][2] |

| Kir2.1 | No significant effect | [1] |

| Kir4.1 | No significant effect | [1] |

Mechanism of Action

This compound acts as a pore blocker of Kir1.1 and Kir7.1 channels.[1] Its binding site is located within the intracellular pore of the channel, and its inhibitory action is both voltage- and potassium-dependent.[1] This suggests that this compound enters the pore from the cytoplasmic side and physically occludes the ion conduction pathway.

Molecular Determinants of this compound Binding

Mutagenesis studies have identified key amino acid residues within the channel pore that are critical for this compound's inhibitory activity.

-

In Kir1.1 , asparagine 171 (N171) is a crucial residue for high-affinity block by this compound.[1] Mutation of this residue to a negatively charged amino acid, such as aspartate or glutamate, dramatically reduces the inhibitory potency of this compound.[1]

-

In Kir7.1 , the binding mode of this compound differs. While it also binds within the pore, interactions with residues equivalent to N171 in Kir1.1 are different. In Kir7.1, the presence of a negatively charged residue at the equivalent position enhances the block by this compound.[1]

Experimental Protocols

The characterization of this compound has relied on a combination of electrophysiological, molecular biology, and computational techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through Kir channels in the presence and absence of this compound to determine its inhibitory potency.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured and transiently transfected with the cDNA encoding the Kir channel of interest (e.g., Kir1.1 or Kir7.1).

-

Electrophysiological Recording:

-

Pipette Solution (Intracellular): Compositions may vary but a typical solution contains (in mM): 150 KCl, 2 MgCl₂, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.4 with KOH.

-

Bath Solution (Extracellular): A standard solution contains (in mM): 150 KCl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES, with the pH adjusted to 7.4 with KOH.

-

Voltage Protocol: Cells are typically held at a holding potential of 0 mV. Voltage ramps from -100 mV to +100 mV over 1 second are applied to elicit inward and outward currents.

-

-

Data Analysis: The current amplitudes in the presence of varying concentrations of this compound are measured and compared to the control currents to calculate the percentage of inhibition. IC₅₀ values are determined by fitting the concentration-response data to a Hill equation.

Site-Directed Mutagenesis

This method is employed to identify the specific amino acid residues involved in the binding of this compound.

Methodology:

-

Primer Design: Mutagenic primers are designed to introduce a specific amino acid substitution at the desired position (e.g., N171 in Kir1.1).

-

PCR Amplification: The plasmid containing the wild-type Kir channel cDNA is used as a template for PCR with the mutagenic primers.

-

Template Digestion: The parental, non-mutated DNA is digested using the DpnI enzyme, which specifically targets methylated DNA.

-

Transformation: The mutated plasmids are transformed into competent E. coli for amplification.

-

Sequence Verification: The presence of the desired mutation is confirmed by DNA sequencing.

-

Functional Analysis: The mutated channels are then expressed in a suitable cell line (e.g., HEK-293 cells) and their sensitivity to this compound is assessed using patch-clamp electrophysiology as described above.

Molecular Modeling and Docking

Computational methods are utilized to predict and visualize the binding mode of this compound within the pore of Kir channels.

Methodology:

-

Homology Modeling: A three-dimensional model of the Kir channel is generated based on the crystal structure of a related potassium channel.

-

Ligand Preparation: The 3D structure of this compound is generated and its low-energy conformations are calculated.

-

Molecular Docking: Docking simulations are performed to predict the most favorable binding poses of this compound within the channel pore.

-

Analysis: The predicted binding poses are analyzed to identify key interactions between this compound and specific amino acid residues of the channel, which can then be validated experimentally through site-directed mutagenesis.

Applications in Research

This compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of Kir1.1 and Kir7.1 channels. Its use has contributed to understanding the function of these channels in processes such as renal salt transport, myometrial contractility, and melanocortin signaling.[1] However, its dual activity on both Kir1.1 and Kir7.1 necessitates careful interpretation of experimental results. The development of more selective inhibitors, such as VU591 for Kir1.1, has been a subsequent step in advancing research in this area.

References

role of Kir channels in physiological processes

An In-depth Technical Guide on the Role of Inwardly Rectifying Potassium (Kir) Channels in Physiological Processes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inwardly rectifying potassium (Kir) channels are a crucial family of ion channels that play a fundamental role in controlling cellular excitability and potassium homeostasis across a multitude of tissues.[1][2] Structurally distinct from voltage-gated potassium channels, Kir channels possess two transmembrane helices per subunit and form tetramers to create a potassium-selective pore.[3][4] Their defining characteristic, inward rectification, allows them to pass potassium ions more readily into the cell than out, a feature critical for stabilizing the resting membrane potential close to the potassium equilibrium potential without excessively impeding depolarization during an action potential.[1][3][4][5] This guide provides a comprehensive overview of the structure, function, and physiological significance of the seven Kir channel subfamilies, detailing their regulation, involvement in disease, and the experimental methodologies used for their study.

Introduction to Kir Channels

Structure and Classification

The basic building block of a Kir channel is a subunit containing two transmembrane helices (M1 and M2) connected by a pore-forming loop, with both the N- and C-termini located in the cytoplasm.[3][4] Four of these subunits co-assemble to form a functional homo- or heterotetrameric channel.[3][4][5]

The Kir channel family is composed of seven subfamilies (Kir1.x to Kir7.x), which can be categorized into four functional groups:[3][4][6]

-

Classical Kir channels (Kir2.x): Largely constitutively active and are major contributors to the resting membrane potential in excitable cells like neurons and cardiomyocytes.[3][4]

-

G protein-gated Kir channels (Kir3.x or GIRKs): Regulated by G-protein coupled receptors (GPCRs), playing a key role in inhibitory neurotransmission and heart rate regulation.[3][4]

-

ATP-sensitive K+ channels (Kir6.x): Co-assemble with sulfonylurea receptor (SUR) subunits to form K-ATP channels.[1][7][8] These channels are inhibited by intracellular ATP, directly linking the cell's metabolic state to its electrical activity, most notably in pancreatic beta-cells for insulin secretion.[1][8]

-

K+ transport channels (Kir1.x, Kir4.x, Kir5.x, Kir7.x): Primarily involved in potassium transport and homeostasis in epithelial tissues like the kidney and in glial cells.[3][4][9]

The Principle of Inward Rectification

The term "inwardly rectifying" describes the phenomenon where Kir channels conduct K+ ions more efficiently into the cell (at membrane potentials negative to the K+ equilibrium potential) than out of the cell (at potentials positive to the equilibrium potential).[1][5] This property is not due to the channel's intrinsic structure but results from a voltage-dependent block of the pore from the intracellular side by polyamines (like spermine and spermidine) and magnesium ions (Mg2+).[3][4] When the cell depolarizes, these positively charged molecules are driven into the pore, occluding it and preventing K+ efflux. This mechanism is vital for excitable cells, as it helps maintain a stable resting potential while allowing for the generation of long-duration action potentials by preventing K+ from short-circuiting the depolarizing currents.[1][5]

Physiological Roles and Regulation

Kir channels are ubiquitously expressed and perform diverse physiological functions depending on the subfamily and tissue location.[1][3]

Cardiovascular System

In the heart, Kir2.x channels are responsible for the IK1 current, which is critical for stabilizing the resting membrane potential of ventricular myocytes and for the final phase of repolarization.[10][11] Kir3.x (GIRK) channels, activated by acetylcholine released from the vagus nerve, mediate the IKACh current in the sinoatrial node.[12] This slows the heart rate by hyperpolarizing the pacemaker cells.

Nervous System

In the central nervous system, Kir channels are essential for regulating neuronal excitability. Kir2.x channels contribute to the resting potential of neurons, while Kir3.x channels are activated by various neurotransmitters (e.g., GABA via GABA-B receptors) to produce slow inhibitory postsynaptic potentials.[12] In glial cells, particularly astrocytes, Kir4.1 channels are critical for spatial buffering of potassium, clearing excess K+ from the extracellular space following neuronal activity.[1] Dysfunction of Kir channels has been increasingly linked to neurodegenerative diseases.[13]

Endocrine System: Insulin Secretion

The K-ATP channel (Kir6.2/SUR1) in pancreatic β-cells is a cornerstone of glucose-stimulated insulin secretion.[1][8] When blood glucose is low, cellular ATP levels are low, K-ATP channels are open, and the cell membrane is hyperpolarized, preventing insulin release.[8] Following a meal, rising blood glucose increases intracellular ATP, which closes the K-ATP channels.[7][8] This leads to membrane depolarization, activation of voltage-gated calcium channels, and subsequent exocytosis of insulin-containing vesicles.[8]

Renal Physiology

In the kidney, Kir1.1 (also known as ROMK) channels in the distal nephron are a primary pathway for potassium secretion into the urine, a process vital for maintaining overall K+ balance.[5][14] Kir4.1/Kir5.1 channels in the basolateral membrane of the distal convoluted tubule also play a role in K+ handling and are influenced by pH.[9][14]

Kir Channels in Disease (Channelopathies)

Mutations in the KCNJ genes that encode Kir channels are linked to a variety of inherited diseases, often termed "channelopathies".[2][9] These can be either loss-of-function or gain-of-function mutations.

| Disease/Syndrome | Affected Channel | Gene | Mutation Effect | Key Clinical Features |

| Andersen-Tawil Syndrome | Kir2.1 | KCNJ2 | Loss-of-function | Periodic paralysis, cardiac arrhythmias (Long QT), dysmorphic features.[1][10] |

| Short QT Syndrome | Kir2.1 | KCNJ2 | Gain-of-function | Shortened QT interval, predisposition to ventricular arrhythmias.[1] |

| Bartter Syndrome, Type 2 | Kir1.1 (ROMK) | KCNJ1 | Loss-of-function | Inability of kidneys to recycle potassium, leading to hypokalemia, metabolic alkalosis.[1][5] |

| EAST/SeSAME Syndrome | Kir4.1 | KCNJ10 | Loss-of-function | Epilepsy, Ataxia, Sensorineural deafness, Tubulopathy.[9] |

| Permanent Neonatal Diabetes | Kir6.2 (K-ATP) | KCNJ11 | Gain-of-function | Impaired insulin secretion due to persistently open channels.[1][15] |

| Congenital Hyperinsulinism | Kir6.2 (K-ATP) | KCNJ11 | Loss-of-function | Unregulated insulin secretion leading to severe hypoglycemia.[1][5][15] |

| Cantú Syndrome | Kir6.1 (K-ATP) | KCNJ8 | Gain-of-function | Mimics effects of K-ATP channel opener overdose; hypertrichosis, osteochondrodysplasia.[1][9] |

Experimental Protocols for Studying Kir Channels

Patch-Clamp Electrophysiology

This is the gold-standard technique for studying ion channel function.

-

Objective: To measure the ionic currents flowing through Kir channels in the plasma membrane of a single cell.

-

Methodology:

-

Cell Preparation: Culture mammalian cells endogenously expressing or transfected with the Kir channel of interest.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular-like solution and positioned against the cell membrane.

-

Seal Formation: Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the membrane.

-

Configuration:

-

Whole-Cell: The membrane patch under the pipette is ruptured, allowing electrical access to the entire cell. This is used to measure macroscopic currents.

-

Inside-Out Patch: The pipette is pulled away from the cell after gigaseal formation, excising a patch of membrane with the intracellular side facing the bath solution. This is ideal for studying the effects of intracellular modulators (e.g., ATP, Gβγ, polyamines).

-

-

Voltage Clamp: The membrane potential is controlled ("clamped") at various voltages, and the resulting current is measured. For Kir channels, a typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and applying a series of voltage steps or ramps to both negative and positive potentials to observe inward and outward currents.

-

Data Analysis: Current-voltage (I-V) relationships are plotted to characterize the rectification properties.

-

-

Typical Solutions:

-

Bath (Extracellular): (in mM) 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4. (High K+ is used to increase inward currents and set the reversal potential to 0 mV for easier analysis).

-

Pipette (Intracellular): (in mM) 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2; pH 7.2. Polyamines or nucleotides (ATP/ADP) can be added depending on the channel being studied.

-

Heterologous Expression in Xenopus Oocytes

This system allows for robust expression and functional characterization of ion channels in a controlled environment.

-

Methodology:

-

cRNA Synthesis: The gene for the Kir channel subunit(s) is cloned into a plasmid vector. The plasmid is linearized, and capped complementary RNA (cRNA) is synthesized in vitro using an RNA polymerase.

-

Oocyte Injection: Oocytes are harvested from a female Xenopus laevis frog. A defined amount of cRNA (in ng) is injected into the oocyte cytoplasm using a microinjection setup.

-

Incubation: The injected oocytes are incubated for 2-7 days to allow for translation of the cRNA and insertion of the functional channel tetramers into the plasma membrane.

-

Two-Electrode Voltage Clamp (TEVC): The oocyte is placed in a recording chamber. Two microelectrodes are inserted into the oocyte: one to measure the membrane voltage and one to inject current. The feedback amplifier clamps the membrane potential to a desired command voltage and measures the whole-cell current, which reflects the activity of the expressed Kir channels. This method is suitable for studying macroscopic currents and for drug screening.

-

Quantitative Data Summary

The biophysical properties of Kir channels can vary significantly between subfamilies. The following table summarizes representative quantitative data. (Note: Values can vary based on experimental conditions, expression system, and specific splice variants).

| Channel Subfamily | Typical Single-Channel Conductance (pS) | Rectification | Key Regulator(s) | IC50 for Ba²+ Block |

| Kir1.1 (ROMK) | 30-40 | Weak | Intracellular pH (inhibition by low pH) | ~1 mM |

| Kir2.1 | 20-40 | Strong | PIP₂, Polyamines (block) | 1-10 µM |

| Kir3.1/3.4 (GIRK) | 35-45 | Strong | Gβγ subunits (activation), PIP₂ | 1-5 µM |

| Kir4.1 | 20-30 | Weak-Moderate | Intracellular pH (inhibition by low pH) | ~100 µM |

| Kir6.2/SUR1 (K-ATP) | 50-80 | Weak | Intracellular ATP (inhibition, IC50 ~10-100 µM) | >1 mM |

Conclusion and Therapeutic Outlook

Kir channels are indispensable regulators of cellular electrical activity and ion transport. Their diverse functions make them critical for normal physiology, and their dysfunction is the direct cause of numerous debilitating diseases. The unique regulatory mechanisms of different Kir subfamilies—such as metabolic sensing by K-ATP channels and signal integration by GIRK channels—make them attractive targets for drug development. For example, sulfonylurea drugs that close K-ATP channels are a frontline therapy for neonatal diabetes.[8] As our understanding of the structure-function relationships of these channels deepens, the potential for developing novel, subtype-selective modulators for treating cardiac arrhythmias, epilepsy, diabetes, and renal disorders continues to grow.

References

- 1. Inwardly rectifying potassium channels (K<sub>IR</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Inwardly rectifying potassium channels: their structure, function, and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inward-rectifier potassium channel - Wikipedia [en.wikipedia.org]

- 6. [PDF] Inwardly rectifying potassium channels: their structure, function, and physiological roles. | Semantic Scholar [semanticscholar.org]

- 7. ATP-sensitive potassium channel - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Disease Associated Mutations in KIR Proteins Linked to Aberrant Inward Rectifier Channel Trafficking [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Nuance of inward rectifying potassium (Kir) channel dysfunctions in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

Foundational Research on VU590: A Technical Guide to a Pioneering Kir Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding VU590, a pioneering small-molecule inhibitor of the inward rectifier potassium (Kir) channels. This compound was one of the first potent and publicly disclosed inhibitors for the renal outer medullary potassium (ROMK) channel (Kir1.1), a key regulator of salt and water balance and a potential therapeutic target for a novel class of diuretics. This document provides a comprehensive overview of its discovery, mechanism of action, and the key experimental methodologies employed in its characterization, serving as a vital resource for researchers in pharmacology and drug development.

Core Discovery and Activity

This compound was identified through a high-throughput screening (HTS) of approximately 225,000 small molecules for modulators of ROMK function. [1]This screen identified several novel antagonists, with this compound emerging as a potent inhibitor.

Quantitative Data Summary

| Compound | Target | IC50 | Reference |

| This compound | ROMK (Kir1.1) | 300 nM | [1] |

| This compound | ROMK (Kir1.1) | 290 nM | [2] |

| This compound | Kir7.1 | 8 µM | [2][3] |

| This compound | Kir2.1 | No effect | [1] |

| This compound | Kir4.1 | No effect | [1] |

Table 1: Inhibitory Potency of this compound

Subsequent medicinal chemistry efforts, guided by the structure of this compound, led to the development of VU591, a more selective inhibitor of ROMK.

| Compound | Target | IC50 | Selectivity over Kir7.1 | Reference |

| VU591 | ROMK (Kir1.1) | 240 nM | High | [1] |

Table 2: Comparison with the more selective analog, VU591

Mechanism of Action: Pore Blockade

Electrophysiological studies have demonstrated that this compound acts as an intracellular pore blocker of the Kir1.1 channel. [3]This mechanism is characterized by a voltage- and potassium-dependent block, suggesting that the binding site for this compound is located within the cytoplasmic pore of the channel. [3][4] Mutagenesis studies have identified a key amino acid residue, asparagine 171 (N171), within the pore of Kir1.1 as being critical for the high-affinity block by this compound. [3][4]Mutation of this residue to a negatively charged amino acid, such as aspartate or glutamate, significantly reduces the inhibitory potency of this compound. [3][4]

Figure 1: Simplified diagram illustrating the pore-blocking mechanism of action of this compound on the Kir1.1 (ROMK) channel.

Experimental Protocols

The foundational research on this compound relied on two key experimental techniques: a fluorescence-based thallium flux assay for high-throughput screening and patch-clamp electrophysiology for detailed functional characterization.

High-Throughput Screening: Thallium Flux Assay

The initial discovery of this compound was made possible by a robust HTS assay that measured the flux of thallium (Tl+), a surrogate for potassium (K+), through the ROMK channel.

Principle: The assay utilizes a Tl+-sensitive fluorescent dye that increases its fluorescence upon binding to Tl+. Cells expressing the Kir channel of interest are loaded with this dye. The addition of a Tl+-containing solution to the extracellular medium leads to an influx of Tl+ through open channels, resulting in an increase in fluorescence. Inhibitors of the channel will block this influx and thus prevent the increase in fluorescence.

Detailed Methodology:

-

Cell Line Generation: A stable cell line, typically HEK293 cells, expressing the Kir channel of interest (e.g., Kir1.1) is generated.

-

Cell Plating: Cells are plated into multi-well plates (e.g., 384-well) and allowed to adhere overnight.

-

Dye Loading: The cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2) in a physiological buffer. This is typically done for 60 minutes at room temperature.

-

Compound Incubation: The small molecule library compounds, including this compound, are added to the wells and incubated for a defined period (e.g., 15-30 minutes) to allow for binding to the channel.

-

Thallium Addition and Signal Detection: A solution containing Tl+ is added to the wells, and the fluorescence intensity is measured immediately and kinetically over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to the channel activity. The inhibitory effect of each compound is calculated by comparing the fluorescence signal in the presence of the compound to the control wells (vehicle) and a positive control (known inhibitor).

Figure 2: Workflow of the thallium flux assay used for the high-throughput screening and discovery of this compound.

Functional Characterization: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard method for studying ion channel function and was used to validate the inhibitory activity of this compound and to elucidate its mechanism of action.

Principle: This technique allows for the direct measurement of the ionic currents flowing through individual ion channels or the whole-cell membrane. A glass micropipette with a very small opening is used to form a high-resistance seal with the cell membrane, electrically isolating a "patch" of the membrane. The voltage across this membrane patch can be controlled ("clamped"), and the resulting current is measured.

Detailed Methodology (Whole-Cell Configuration):

-

Cell Preparation: Cells expressing the Kir channel of interest are grown on coverslips.

-

Pipette Preparation: A glass micropipette is fabricated and filled with an intracellular-like solution.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

Whole-Cell Access: A brief pulse of suction is applied to rupture the membrane patch, allowing for electrical and diffusional access to the entire cell interior.

-

Voltage Protocol and Current Recording: A series of voltage steps are applied to the cell membrane, and the resulting ionic currents are recorded using an amplifier.

-

Compound Application: this compound is applied to the extracellular solution via a perfusion system.

-

Data Analysis: The effect of this compound on the current amplitude and kinetics is measured and analyzed to determine the IC50 and to investigate the mechanism of block (e.g., voltage-dependence).

Figure 3: Workflow for the characterization of this compound using whole-cell patch-clamp electrophysiology.

Conclusion

The foundational research on this compound represents a significant milestone in the pharmacology of inward rectifier potassium channels. Its discovery through a robust HTS campaign and its detailed characterization using electrophysiological methods have not only provided a valuable chemical probe for studying the physiological roles of Kir1.1 and Kir7.1 but have also paved the way for the development of more selective and potent modulators of this important class of ion channels. The experimental workflows and mechanistic insights detailed in this guide continue to be relevant for the ongoing discovery and development of novel ion channel-targeted therapeutics.

References

- 1. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for VU590 Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the characterization of the inward rectifier potassium (Kir) channel inhibitor, VU590, using whole-cell patch clamp electrophysiology. The methodologies outlined are based on established research and are intended to guide researchers in setting up and performing robust experiments to evaluate the effects of this compound on Kir1.1 and Kir7.1 channels.

Introduction

This compound is a small molecule inhibitor of the inward rectifier potassium (Kir) channel family, demonstrating potent inhibition of Kir1.1 (ROMK) and moderate inhibition of Kir7.1.[1][2] Inward rectifier potassium channels are crucial for maintaining cellular excitability and potassium homeostasis in various tissues, making them important therapeutic targets for conditions such as hypertension and certain cardiac arrhythmias.[1][2] Patch clamp electrophysiology is the gold-standard technique for directly measuring the activity of ion channels and is essential for characterizing the pharmacological properties of channel modulators like this compound. This document provides detailed protocols for the electrophysiological evaluation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's inhibitory activity on Kir1.1 and Kir7.1 channels, as determined by patch clamp electrophysiology.

| Channel | IC50 | Cell Line | Key Characteristics of Inhibition |

| Kir1.1 (ROMK) | ~0.2 µM[1][2] | HEK-293 | Voltage- and K+-dependent block, suggesting an intracellular pore-blocking mechanism.[1][2] |

| Kir7.1 | ~8 µM[1][2] | HEK-293 | Voltage- and K+-dependent block.[1][2] |

Experimental Protocols

This section details the methodologies for performing whole-cell patch clamp recordings to assess the inhibitory effects of this compound on Kir1.1 and Kir7.1 channels expressed in a mammalian cell line.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK-293) cells are a suitable host for the heterologous expression of Kir channels.

-